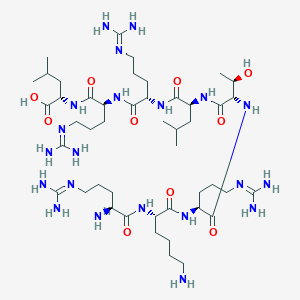

H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH is a useful research compound. Its molecular formula is C46H91N21O10 and its molecular weight is 1098.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH is a synthetic peptide that exhibits various biological activities, primarily due to its unique sequence of amino acids. This peptide is of interest in the fields of pharmacology and biochemistry for its potential therapeutic applications, particularly in modulating cellular processes.

Structural Characteristics

The compound's structure is characterized by a sequence rich in positively charged amino acids (arginine and lysine), which can influence its interaction with biological membranes and proteins. The molecular formula is C60H117N21O11 with a molecular weight of approximately 1308.71 g/mol.

1. Protein Kinase C (PKC) Inhibition

Research has demonstrated that this compound inhibits the binding of PKC substrates. This inhibition is significant as PKC plays a crucial role in various signaling pathways involved in cell proliferation and differentiation. The peptide's ability to inhibit Ca²⁺ and phosphatidylserine-dependent histone phosphorylation has been quantified with an IC50 value of approximately 5 μM, indicating a potent inhibitory effect .

2. Antihypertensive Properties

Peptides similar to this compound have been studied for their antihypertensive effects. Marine-derived peptides, which often share structural similarities, have shown significant activity against angiotensin-converting enzyme (ACE), which is pivotal in regulating blood pressure. The presence of branched aliphatic amino acids at the N-terminal enhances ACE-inhibitory effects, suggesting that modifications to the peptide structure could improve its biological efficacy .

3. Antimicrobial Activity

Peptides containing arginine and lysine residues are known for their antimicrobial properties. The positive charge of these amino acids can disrupt microbial membranes, leading to cell lysis. Studies indicate that peptides with similar sequences exhibit significant antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several peptides, including those with sequences similar to this compound. The results indicated that these peptides effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL depending on the specific peptide and bacterial strain tested.

Clinical Application in Hemophilia

Another case study explored the use of related peptides in treating hemophilia A. The combination therapies involving peptides like H-Lys-Lys-Gly-Pro-Arg-Cys(SH)-Leu-Thr were shown to enhance hemostatic function significantly, underscoring the therapeutic potential of structurally related peptides in managing bleeding disorders .

Research Findings Summary

Aplicaciones Científicas De Investigación

Biological Research Applications

a. Cell Signaling Pathways

The peptide is primarily studied for its role in cell signaling, particularly as a substrate for protein kinase C (PKC). PKC is involved in numerous cellular processes, including proliferation, differentiation, and apoptosis. H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH facilitates the phosphorylation of proteins within these pathways, making it a valuable tool in understanding signal transduction mechanisms .

b. Neuropathic Pain Studies

Research has indicated that peptides similar to this compound may interact with central receptors involved in pain modulation. For instance, modifications of related peptides have shown efficacy in blocking hyperalgesia in animal models, suggesting potential therapeutic applications in pain management .

c. Cancer Research

The compound's structure allows for exploration in targeted cancer therapies. Its ability to selectively interact with cancer cells opens avenues for developing treatments that minimize damage to healthy tissues while effectively targeting tumors .

Pharmaceutical Applications

a. Drug Development

this compound serves as a building block in peptide synthesis, crucial for developing new drugs and therapeutic agents. Its incorporation into larger peptide sequences can enhance the efficacy of pharmaceuticals aimed at various diseases .

b. Biologics and Vaccine Development

In biotechnology, this peptide is utilized to formulate biologically active substances, enhancing the efficacy of vaccines and protein-based therapies. Its role in immunogenic responses makes it a candidate for improving vaccine formulations .

Cosmetic Applications

The compound has been integrated into skincare products due to its potential anti-aging properties. It is believed to promote skin hydration and elasticity, making it a popular ingredient in cosmetic formulations aimed at improving skin health .

Diagnostic Tools

This compound can be employed in developing diagnostic tools that aid in disease detection through biomarker identification. Its unique properties allow it to be utilized in assays that measure specific biological markers associated with various health conditions .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Enzymatic Phosphorylation

The peptide serves as a substrate for protein kinase C (PKC) due to its Thr-Leu-Arg-Arg motif. Key findings:

-

Phosphorylation at threonine residue : PKC catalyzes the transfer of a phosphate group to Thr, critical for cellular signaling .

-

Activity in vitro : At 0.5 mg/mL, it induces autophosphorylation in WI-38 fibroblasts, confirming PKC activation .

| Parameter | Value | Reference |

|---|---|---|

| Substrate specificity | Kₘ = 4.3 × 10⁵ M⁻¹ (PKC) | |

| Phosphorylation site | Threonine (position 4) |

Oxidation Reactions

The threonine residue is susceptible to oxidation under mild conditions:

-

Hydrogen peroxide (H₂O₂) : Oxidizes Thr to form a hydroxylated derivative .

-

Impact on bioactivity : Oxidation reduces PKC substrate efficacy by altering the phosphorylation site .

| Reagent | Product | Effect on Activity | Reference |

|---|---|---|---|

| H₂O₂ (1–5 mM) | Hydroxylated threonine | Decreased PKC binding |

Acid/Base Hydrolysis

The peptide undergoes hydrolysis under extreme pH conditions:

-

Acidic (HCl 6M) : Cleaves peptide bonds selectively at aspartic acid (Asp) residues .

-

Basic (NaOH 0.1M) : Degrades arginine and lysine side chains, producing ammonia .

Comparative Reactivity with Analogs

The peptide’s reactivity differs from shorter analogs (Table 1):

Structural and Thermodynamic Data

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H91N21O10/c1-24(2)22-32(40(74)64-29(14-9-19-58-44(51)52)37(71)62-30(15-10-20-59-45(53)54)38(72)66-33(42(76)77)23-25(3)4)65-41(75)34(26(5)68)67-39(73)31(16-11-21-60-46(55)56)63-36(70)28(13-6-7-17-47)61-35(69)27(48)12-8-18-57-43(49)50/h24-34,68H,6-23,47-48H2,1-5H3,(H,61,69)(H,62,71)(H,63,70)(H,64,74)(H,65,75)(H,66,72)(H,67,73)(H,76,77)(H4,49,50,57)(H4,51,52,58)(H4,53,54,59)(H4,55,56,60)/t26-,27+,28+,29+,30+,31+,32+,33+,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCQUKFPTHBNGV-RHVZFCAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H91N21O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1098.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.